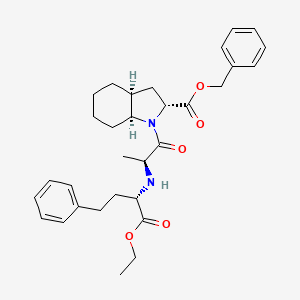

Trandolapril Benzyl Ester

描述

属性

IUPAC Name |

benzyl (2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROPPNGEPNCIGO-CPFCZLQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Trandolapril Benzyl Ester

Precursor Compound Syntheses Leading to Octahydroindole-2-carboxylic Acid Benzyl (B1604629) Ester

The synthesis of Trandolapril (B549266) Benzyl Ester is fundamentally reliant on the successful preparation of its precursor, (2S,3aR,7aS)-octahydroindole-2-carboxylic acid benzyl ester. This process involves the stereoselective synthesis of the core amino acid structure followed by protection of the carboxylic acid group.

Stereoselective Approaches to Octahydroindole-2-carboxylic Acid Intermediates

The stereoselective preparation of the bicyclic amino acid, trans-octahydro-1H-indole-2-carboxylic acid, is the most significant challenge in the synthesis of trandolapril. d-nb.infothieme.de The synthesis of this key intermediate, which possesses three chiral centers, often results in a mixture of four isomers. allfordrugs.comallfordrugs.comgoogle.com Overcoming this challenge has led to the development of several distinct synthetic strategies.

Alternative methods documented in patent literature include:

The catalytic hydrogenation of an imine-acid salt, where reaction conditions such as the catalyst, solvent, and temperature are modified to favor the desired stereoisomer. vulcanchem.com

Hydrogenation of a hexahydroindoline-2-carboxylic acid derivative. google.com

Resolution of a racemic mixture of N-benzoyl (2RS,3aR,7aS) octahydro-1H-indole-2-carboxylic acid using a chiral resolving agent like α-phenyl ethyl amine. google.com

The specific stereoisomer, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, is essential for the synthesis of Trandolapril, while the related (2S,3aS,7aS) isomer is a key intermediate for Perindopril, another ACE inhibitor. vulcanchem.com

Benzyl Esterification Techniques for Carboxylic Acid Protection

Once the desired octahydroindole-2-carboxylic acid stereoisomer is obtained, the carboxylic acid functional group is protected as a benzyl ester prior to the peptide coupling step. This protection is a critical step to prevent unwanted side reactions.

Several methods are employed for this esterification:

Acid Chloride Formation: The carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then treated with benzyl alcohol to yield the benzyl ester. allfordrugs.com

Direct Esterification with Sulfonic Acids: A common industrial method involves the direct esterification with benzyl alcohol in the presence of an arylsulphonic acid, such as p-toluenesulfonic acid or naphthalene (B1677914) sulphonic acid. google.comepo.org This reaction is typically performed in a solvent like toluene, and water is removed azeotropically to drive the reaction to completion. google.com This process yields the arylsulphonic acid addition salt of the benzyl ester. google.com

Peptide Coupling Reactions in the Formation of Trandolapril Benzyl Ester

The central bond-forming step in the synthesis of this compound is the peptide coupling between the (2S,3aR,7aS)-octahydroindole-2-carboxylate benzyl ester and N-[(1S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA).

Optimization of Coupling Agents and Reaction Conditions

A variety of coupling agents and reaction conditions have been optimized to facilitate this reaction efficiently and economically. The choice of reagent is critical for activating the carboxylic acid of ECPPA to promote amide bond formation.

Commonly used coupling systems include:

Carbodiimides: The combination of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a frequently cited method. allfordrugs.comallfordrugs.comchimia.ch This reaction is typically carried out in the presence of a base such as N-ethylmorpholine or triethylamine (B128534) in a solvent like dimethylformamide (DMF). allfordrugs.com

Phosphonium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. d-nb.info In one reported synthesis, PyBOP was used with diisopropylethylamine (DIPEA) as the base. d-nb.info

Acid Chlorides: An alternative, more economical approach involves converting ECPPA to its acid chloride hydrochloride. epo.org This intermediate is then reacted with the benzyl ester in a solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) in the presence of a base like triethylamine or N-methylmorpholine. epo.org

N-Carboxyanhydrides (NCA): The N-carboxyanhydride of ECPPA (ECPPA-NCA) can be condensed directly with the octahydroindole intermediate. google.comgoogle.com This method avoids the use of costly coupling agents. epo.org

Other Activating Agents: Other reported systems include n-alkyl phosphonic anhydride (B1165640) allfordrugs.comepo.org and the activation of ECPPA with N-chlorosulfinyl imidazole (B134444) to form an N-sulfonyl anhydride intermediate. allfordrugs.comallfordrugs.com

| Coupling Agent/System | Base | Solvent | Reference |

|---|---|---|---|

| DCC / HOBt | Triethylamine, N-Ethylmorpholine | DMF | allfordrugs.comallfordrugs.com |

| PyBOP | DIPEA | Not Specified | d-nb.info |

| ECPPA Acid Chloride Hydrochloride | Triethylamine, DIPEA, N-Methylmorpholine | Dichloromethane, Ethyl Acetate | epo.org |

| ECPPA-NCA | Triethylamine | Dichloromethane | google.com |

| n-Alkyl Phosphonic Anhydride | Triethylamine | Not Specified | allfordrugs.comepo.org |

Challenges in Diastereomeric Mixture Formation and Control

A persistent challenge in the synthesis of this compound is the formation of diastereomeric mixtures. If the starting octahydroindole-2-carboxylic acid benzyl ester is racemic, the subsequent peptide coupling with the chiral ECPPA will produce a mixture of diastereomers. allfordrugs.comgoogle.com

The initial synthesis patented by Hoechst involved coupling the racemic benzyl-protected trans-octahydroindole-2-carboxylic acid with ECPPA. chimia.ch The resulting diastereomeric mixture of this compound then required separation by column chromatography. allfordrugs.comchimia.ch This method is often not viable for industrial-scale production due to high costs and low throughput. allfordrugs.comgoogle.com Even when starting with the correct trans-isomer of the octahydroindole acid, it exists as a racemic mixture of enantiomers which, upon coupling, yields diastereomers that must be separated. googleapis.com The condensation reaction is often not stereoselective, necessitating a purification step to isolate the desired (S,S,S) diastereomer of the final product. allfordrugs.com

Stereochemical Control and Resolution Techniques for this compound

To circumvent the difficult separation of the final diastereomeric products, methods have been developed to resolve the racemic octahydroindole-2-carboxylic acid benzyl ester before the peptide coupling step. This ensures that only the desired enantiomer is carried forward, leading to a stereochemically pure product.

The resolution is typically achieved by forming diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.

Key resolving agents used for benzyl octahydroindole-2-carboxylate include:

Tartaric Acid Derivatives: (-)-Dibenzoyl-L-tartaric acid (DBTA) is used to selectively precipitate the salt of the desired (2S, 3aR, 7aS)-ester. google.com

Camphorsulfonic Acid: 10-D-camphor sulphonic acid is another effective resolving agent. google.comepo.org

Other Chiral Acids: L-mandelic acid and benzoyloxycarbonyl-L-phenylalanine have also been reported for this purpose. epo.org

The general process involves treating the racemic benzyl ester with the resolving agent in a suitable solvent system, such as a mixture of an acetate and an ether. epo.org The desired diastereomeric salt crystallizes from the solution and is isolated. epo.orggoogle.com The purified salt is then neutralized with a base to liberate the enantiomerically pure benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate, which can be used in the subsequent coupling reaction. epo.org The stereochemical purity of the intermediate and the final drug is often confirmed using HPLC methods on both chiral and non-chiral columns. nih.gov

| Resolving Agent | Target Compound | Principle | Reference |

|---|---|---|---|

| (-)-Dibenzoyl-L-tartaric acid (DBTA) | Racemic Benzyl trans-octahydro-1H-indole carboxylate | Forms diastereomeric salt, separated by crystallization | google.com |

| 10-D-camphor sulphonic acid | Racemic Benzyl octahydroindole-2-carboxylate | Forms diastereomeric salt, separated by crystallization | google.comepo.org |

| L-mandelic acid | Racemic Benzyl octahydroindole-2-carboxylate | Forms diastereomeric salt, separated by crystallization | epo.org |

| Benzoyloxycarbonyl-L-phenylalanine | Racemic Benzyl octahydroindole-2-carboxylate | Forms diastereomeric salt, separated by crystallization | epo.org |

Optical Resolution Strategies Utilized in Synthesis

The synthesis of trandolapril requires the specific (2S, 3aR, 7aS) stereoisomer of octahydro-1H-indole-2-carboxylic acid. longdom.orgthieme.de Achieving this stereochemical purity often involves optical resolution of a racemic mixture of its benzyl ester derivative. google.com

One common strategy is the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. allfordrugs.com (-)-Dibenzoyl-L-tartaric acid monohydrate (DBTA) has been effectively used to resolve the racemic mixture of benzyl trans-(2S, 3aR, 7aS)-octahydro-1H-indole carboxylate and its (2R, 3aS, 7aR)-enantiomer. google.com The DBTA selectively precipitates the salt of the desired (2S, 3aR, 7aS)-isomer. google.com This resolution can be performed in solvents like absolute ethanol (B145695) or acetonitrile (B52724). google.com

Other resolving agents that have been explored include:

10-D-camphor sulfonic acid allfordrugs.comepo.org

L-mandelic acid epo.org

N-benzoyloxycarbonyl-L-phenylalanine epo.org

An alternative approach involves the resolution of racemic trans octahydro-1H-indole-2-carboxylic acid using R-(+)-phenyl ethyl amine as the resolving agent, typically in an alcohol solvent like ethanol. google.com Following resolution, the desired enantiomer is then esterified to the benzyl ester.

The table below summarizes some of the resolving agents and solvents used in the optical resolution of trandolapril intermediates.

| Resolving Agent | Intermediate | Solvent(s) | Reference |

| (-)-Dibenzoyl-L-tartaric acid monohydrate | Racemic benzyl trans-octahydro-1H-indole carboxylate | Ethanol, Acetonitrile | google.com |

| R-(+)-Phenyl ethyl amine | Racemic trans octahydro-1H-indole-2-carboxylic acid | Ethanol | google.com |

| 10-D-camphor sulfonic acid | (2S,3aR,7aS) octahydro-1H-indole-2-carboxylic acid ethyl/benzyl ester | Not specified | allfordrugs.comepo.org |

Chromatographic Separation Methods for Diastereoisomers

Following the coupling of the resolved benzyl (2S, 3aR, 7aS)-trans-octahydro-1H-indole-2-carboxylate with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-(S)-alanine, a mixture of diastereomers can be formed. google.com While optical resolution aims to use an enantiomerically pure starting material, residual enantiomers or epimerization can lead to the formation of the undesired diastereomer of this compound. ptfarm.pl In such cases, and in synthetic routes that involve the coupling of racemic intermediates, chromatographic separation is essential. google.comallfordrugs.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of these diastereomers. ptfarm.pl Reversed-phase (RP) HPLC, often using a C18 column, can effectively separate the diastereomeric products. ptfarm.pl In some methods, the diastereomeric mixture of trandolapril benzyl esters is separated on a silica (B1680970) gel column. ptfarm.plmagtechjournal.com

The development of specific HPLC conditions is crucial for achieving good separation. For instance, a mobile phase consisting of acetonitrile and an ammonium (B1175870) phosphate (B84403) buffer has been used to separate trandolapril from its diastereomeric impurities. ptfarm.pl The stereochemical purity of the final trandolapril product is often confirmed using both non-chiral and chiral RP-HPLC columns, with purities of 99.3–99.8% being reported. researchgate.net

Some processes have been developed to avoid chromatographic separation at the final stages by ensuring high stereochemical purity of the intermediates. googleapis.com However, chromatography remains a critical tool for quality control and, when necessary, for the purification of this compound diastereomers. google.com

Debenzylation Reactions to Yield Trandolapril from this compound

The final step in many synthetic routes to trandolapril is the removal of the benzyl protecting group from the carboxylic acid of the octahydro-1H-indole-2-carboxylic acid moiety. This deprotection yields the active pharmaceutical ingredient, trandolapril.

Catalytic Hydrogenolysis Conditions and Selectivity

Catalytic hydrogenolysis is the most common method for the debenzylation of this compound. google.comdrugfuture.com This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ester using hydrogen gas in the presence of a metal catalyst.

Catalysts: The most frequently used catalyst for this transformation is palladium on carbon (Pd/C). google.comdrugfuture.com Other catalysts from the platinum group metals, such as platinum and rhodium, can also be employed. epo.orggoogle.com

Reaction Conditions:

Solvent: Ethanol is a commonly used solvent for the hydrogenolysis reaction. google.comdrugfuture.com Other alcohols may also be suitable. google.com

Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere, with pressures around 50 psi being reported. google.com

Temperature: The hydrogenolysis is generally conducted at room temperature (25-30° C). google.com

The selectivity of the hydrogenolysis is crucial, as other functional groups in the molecule could potentially be reduced. However, under the mild conditions typically employed, the benzyl ester is selectively cleaved to afford trandolapril. organic-chemistry.org The reaction is generally clean and provides the product in high yield. google.com

The table below summarizes typical conditions for the catalytic hydrogenolysis of this compound.

| Catalyst | Solvent | Hydrogen Pressure | Temperature | Reference |

| 10% Pd/C | Ethanol | 50 psi | 25-30°C | google.com |

| Pd/C | Ethanol | Not specified | Not specified | drugfuture.com |

| Pd/C, Rh/C, Pt/C | Alkanol | Not specified | 10-30°C | epo.org |

Alternative Deprotection Strategies

While catalytic hydrogenolysis is the predominant method for benzyl ester deprotection, alternative strategies exist, particularly when the substrate contains functional groups that are sensitive to hydrogenation. For benzyl esters in general, cleavage can also be achieved under strongly acidic conditions, though this is less common for complex molecules like trandolapril due to potential side reactions. organic-chemistry.org

Another approach involves transfer hydrogenation, where a hydrogen donor like formic acid or triethylsilane is used in conjunction with a palladium catalyst. organic-chemistry.orgorganic-chemistry.org This can sometimes offer different selectivity compared to using hydrogen gas directly.

In some cases, specific reagents can be used for the chemoselective cleavage of benzyl esters. For instance, nickel boride in methanol (B129727) has been shown to cleave benzyl esters at ambient temperature. organic-chemistry.org However, for the industrial synthesis of trandolapril, catalytic hydrogenolysis remains the most established and efficient method.

Novel Synthetic Routes and Process Optimization Research

Continuous research is focused on developing more efficient, economical, and environmentally friendly synthetic routes for trandolapril. This includes the exploration of novel catalytic systems and process optimization to improve yield and purity.

Enzymatic Catalysis in Intermediate and this compound Synthesis

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods in pharmaceutical synthesis. mdpi.com Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures due to their regio-, chemo-, and enantioselectivity. mdpi.com

In the context of trandolapril synthesis, enzymatic resolution has been investigated for the preparation of the key intermediate, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. allfordrugs.comgoogle.com This approach can avoid the use of potentially costly or hazardous resolving agents. For example, the enzymatic resolution of a nitrile intermediate of octahydro-1H-indole-2-carboxylic acid has been described, although it may require multiple steps and chromatographic purification. allfordrugs.comgoogle.com

The desymmetrization of prochiral or meso-diesters using enzymes like Pseudomonas sp. lipase (B570770) represents another advanced strategy. acs.org While not directly applied to this compound in the provided context, this principle highlights the potential of biocatalysis in generating chiral building blocks for ACE inhibitors. acs.org Membrane bioreactors are also being explored to facilitate the reuse of enzymes, making the process more economically viable. utm.my

Exploration of Alternative Protecting Groups and Linkers

In the synthesis of Trandolapril and its intermediates like this compound, the strategic use of protecting groups and the selection of coupling reagents (linkers) are critical for achieving high yields and stereochemical purity. Research has focused on optimizing these aspects by exploring alternatives to the originally reported methods, aiming for improved efficiency, cost-effectiveness, and industrial scalability.

Alternative Protecting Groups

The synthesis of Trandolapril involves the coupling of two key fragments: an octahydroindole-2-carboxylic acid derivative and an N-substituted L-alanine derivative. Protecting the reactive functional groups—specifically the secondary amine of the indole (B1671886) moiety and the carboxylic acids—is essential to prevent side reactions.

Initially, the octahydroindole-2-carboxylic acid was protected as a benzyl ester (Bn), which gives this compound. chimia.ch This group is typically removed in the final step via hydrogenolysis. epo.org For the amine group, the tert-butyloxycarbonyl (Boc) group is a common choice. d-nb.infochemicalbook.com A notable synthesis starts from L-pyroglutamic acid, which is converted to its tert-butyl ester and then N-Boc protected. d-nb.info The cleavage of the Boc group from the octahydroindole intermediate can be smoothly achieved with reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). d-nb.infothieme-connect.com

Exploration into alternative protecting groups has been driven by the need for orthogonal strategies, where one group can be removed without affecting another, allowing for more complex molecular manipulations. For example, while a benzyl ester is cleaved by hydrogenolysis, a tert-butyl ester is cleaved under acidic conditions using agents like trifluoroacetic acid (TFA). d-nb.infoorgsyn.org This orthogonality is a fundamental principle in modern organic synthesis. organic-chemistry.org

The table below summarizes the protecting groups commonly employed in Trandolapril synthesis and their respective cleavage conditions, based on published research findings.

| Functional Group | Protecting Group | Abbreviation | Cleavage Reagent/Condition | Research Context |

| Carboxylic Acid | Benzyl Ester | Bn | H₂, Pd/C (Hydrogenolysis) | Used for protecting the octahydroindole-2-carboxylic acid intermediate. chimia.chepo.org |

| Carboxylic Acid | tert-Butyl Ester | tBu | Trifluoroacetic Acid (TFA) | Used in a dipeptide intermediate; cleaved in the final step to yield Trandolapril. d-nb.infothieme-connect.com |

| Amine | tert-Butyloxycarbonyl | Boc | TMSOTf; TFA | A standard group for protecting the amine on the pyroglutamate (B8496135) and octahydroindole intermediates. d-nb.infochemicalbook.com |

| Amine | Carbobenzyloxy | Cbz | H₂, Pd/C (Hydrogenolysis) | An alternative to the Boc group, cleavable under the same conditions as a benzyl ester. chemicalbook.com |

Alternative Linkers (Coupling Reagents)

The term "linker" in the context of Trandolapril synthesis primarily refers to the coupling reagent used to form the crucial amide bond between the protected octahydroindole-2-carboxylate and the N-substituted alanine (B10760859) side chain. The efficiency and stereochemical integrity of this peptide coupling step are paramount.

The first patented synthesis of Trandolapril utilized the classical coupling reagent combination of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). chimia.chepo.org While effective, this method can lead to the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove, and concerns about the use of costly reagents on an industrial scale have prompted investigation into alternatives. epo.org

More recent synthetic routes have employed different types of coupling reagents to improve yields and simplify purification. One such alternative is the phosphonium-based reagent (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), better known as PyBOP . In one study, PyBOP was used with the base N,N-Diisopropylethylamine (DIPEA) to successfully couple the fragments, leading to the final product in high yield after deprotection. d-nb.info

Other innovative approaches have sought to bypass traditional coupling agents altogether. One method employs N-carboxyanhydrides (NCAs) , which react directly with the amino acid component without racemization. googleapis.com Another economically driven process developed an acyl chloride derivative of the side chain (ECPPA acid chloride hydrochloride) for the coupling reaction, highlighting the advantage of using an inexpensive and readily prepared reagent for industrial-scale synthesis. epo.org

The following table details various coupling reagents (linkers) and systems used in the synthesis of Trandolapril.

| Coupling Reagent/System | Reagent Type | Base (if applicable) | Key Findings |

| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | Triethylamine | The original method used for Trandolapril synthesis. chimia.chepo.org |

| PyBOP | Phosphonium Salt | DIPEA | Used in a modern, high-yield synthesis of Trandolapril. d-nb.info |

| N-Carboxyanhydrides (NCA) | Activated Amino Acid | Basic pH (e.g., pH 9-10) | Allows for direct coupling without traditional reagents and avoids racemization. googleapis.com |

| ECPPA Acid Chloride Hydrochloride | Acyl Halide | Triethylamine, DIPEA, or N-Methylmorpholine | An economical and industrially viable alternative to DCC/HOBt. epo.org |

| Carbonyldiimidazole | Imidazolium | Not specified | Mentioned as a reagent used in analogous syntheses. googleapis.com |

Role of Trandolapril Benzyl Ester in Prodrug Design and Biotransformation Research

Trandolapril (B549266) Benzyl (B1604629) Ester as a Model for Ester-Linked Prodrug Systems

Ester prodrugs are a common strategy in pharmaceutical development to enhance the absorption of drugs that have poor membrane permeability due to polar functional groups like carboxylic acids. nih.gov By masking these groups with an ester moiety, the lipophilicity of the molecule is increased, facilitating its passage across biological membranes. scirp.orgscirp.org Trandolapril is a classic example of this approach; it is an ethyl ester prodrug of the potent diacid ACE inhibitor, trandolaprilat. nih.gov The benzyl ester form, trandolapril benzyl ester, is a related compound used in research and synthesis. allfordrugs.comcoompo.com

The effectiveness of trandolapril as a therapeutic agent is entirely dependent on its in vivo hydrolysis to trandolaprilat, which is approximately eight times more potent in inhibiting ACE. nih.govnih.gov This reliance on bioactivation makes trandolapril and its esters, including the benzyl ester, excellent models for studying the factors that govern the success of ester-linked prodrug systems. These factors include chemical stability, enzymatic hydrolysis rates, and the influence of genetic polymorphisms on metabolizing enzymes. nih.govnih.gov

Metabolic Pathway Elucidation in In Vitro and Ex Vivo Research Models

The metabolic fate of trandolapril has been investigated using various in vitro and ex vivo models, which have been instrumental in identifying the key metabolites and the enzymes involved in their formation.

Following administration, trandolapril is metabolized in the liver to its biologically active diacid form, trandolaprilat. nih.govallfordrugs.com Trandolaprilat is the primary and active metabolite responsible for the therapeutic effects of the drug. nih.gov The parent drug, trandolapril, can also be detected in circulation. allfordrugs.com Approximately one-third of trandolapril and its metabolites are excreted in the urine, while about two-thirds are excreted in the feces. allfordrugs.com

The biotransformation of trandolapril is a clear example of metabolism dominated by non-cytochrome P450 (non-CYP) enzymes. Specifically, the hydrolysis of the ester bond is catalyzed by carboxylesterases, not by the CYP system that is responsible for the metabolism of a vast number of other drugs. drugbank.combohrium.com This reliance on esterases for activation is a key feature of trandolapril's metabolic pathway and highlights the importance of this class of enzymes in drug metabolism.

The following table summarizes the key enzymes and metabolites involved in the biotransformation of trandolapril.

| Prodrug/Metabolite | Key Enzyme | Primary Site of Metabolism |

| Trandolapril | Carboxylesterase 1 (CES1) | Liver |

| Trandolaprilat | - | - |

Factors Influencing Prodrug Activation Rates in Research Contexts

In the field of pharmaceutical research, the activation rate of a prodrug is a critical parameter that determines the concentration and therapeutic window of the active metabolite. For ester prodrugs like this compound, the conversion to the active form, Trandolaprilat, is catalyzed by endogenous esterases. The efficiency of this biotransformation is not uniform and is influenced by a combination of molecular and enzymatic factors. Researchers meticulously study these factors to predict the pharmacokinetic and pharmacodynamic profile of new chemical entities. The primary enzyme responsible for the bioactivation of trandapril in humans is hepatic carboxylesterase 1 (CES1) nih.govnih.gov. Understanding the interplay between the prodrug's structure and the enzyme's active site is paramount for designing effective therapeutics.

Conformational Analysis and Esterase Recognition

The three-dimensional shape, or conformation, of a prodrug molecule is a decisive factor in its recognition and binding by a target enzyme. For an esterase to efficiently hydrolyze an ester bond, the prodrug must adopt a conformation that fits optimally into the enzyme's active site. This "lock-and-key" or "induced-fit" interaction is governed by the spatial arrangement of atoms and functional groups within the prodrug.

Research into other complex prodrug systems has demonstrated that molecules can exist in various conformations in a solution, and some shapes are more favorable for enzymatic interaction than others. For instance, studies on cyclic peptide prodrugs have shown that molecules with a more random or flexible conformation in solution may exhibit different rates of bioconversion compared to more rigid structures nih.gov. This is because a flexible molecule can more readily adapt its shape to the geometric constraints of the esterase's active site, potentially leading to faster hydrolysis. Conversely, a rigid conformation might present a perfect orientation for binding or, alternatively, hinder access to the cleavable ester bond.

While specific conformational analysis studies on this compound are not extensively detailed in publicly available literature, the principles of enzyme-substrate recognition apply. The molecule's complex structure, featuring multiple chiral centers and rotatable bonds, allows it to adopt numerous conformations. The ability of the benzyl ester portion and its surrounding moieties to orient correctly within the catalytic pocket of carboxylesterase 1 is fundamental for the initiation of the hydrolytic process that releases the active drug, Trandolaprilat.

Substrate Structural Features Affecting Biotransformation

The rate of prodrug activation is profoundly influenced by the specific structural features of the substrate molecule. The chemical nature of the ester group and the characteristics of the adjacent molecular scaffolds are key determinants of the speed and efficiency of enzymatic hydrolysis.

The primary structural feature in the biotransformation of this compound is the ester linkage itself. Esterase-activated prodrugs are designed to leverage the ubiquitous nature of esterase enzymes in the body to release a parent drug scirp.org. The choice of the ester group—in this case, a benzyl ester—can significantly affect properties like lipophilicity and susceptibility to enzymatic cleavage. Research on various prodrugs has shown that modifying the ester promoiety is a critical tool for tuning the rate of drug release mdpi.com. For example, studies comparing different ester linkages have demonstrated that a benzyl ether group appended to an esterase trigger can lead to faster conversion kinetics compared to a direct linkage nih.gov.

The enzyme responsible for trandolapril's activation, carboxylesterase 1 (CES1), exhibits substrate specificity. Structural variations in the enzyme, often due to genetic polymorphisms, can have a marked impact on the rate of trandolapril activation. A significant research finding highlighted the effect of the CES1 genetic variant G143E. An in vitro study using human liver samples revealed that the rate of trandolapril activation was substantially lower in livers heterozygous for this variant compared to those without it nih.gov. This demonstrates that a subtle change in the enzyme's structure directly affects its ability to process the trandolapril substrate.

Table 1: Impact of CES1 G143E Genetic Variant on Trandolapril Activation Rate in Human Liver Samples

| CES1 Genotype | Relative Mean Activation Rate | Reference |

|---|---|---|

| Noncarrier | 100% | nih.gov |

| G143E Heterozygote | 42% | nih.gov |

This finding underscores how the interplay between the substrate's structure and the enzyme's genetic makeup can lead to significant interindividual variability in drug metabolism. Kinetic studies of similar ACE inhibitor prodrugs, such as benazepril, have been conducted using porcine liver esterase to quantify the rate of hydrolysis, typically following Michaelis-Menten kinetics nih.govresearchgate.net. Such research provides a framework for evaluating how different structural features of the prodrug molecule influence the kinetic parameters (e.g., Km and Vmax) of the enzymatic reaction, offering quantitative insights into the structure-biotransformation relationship.

Analytical Research and Characterization Methodologies for Trandolapril Benzyl Ester

Chromatographic Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are fundamental in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds. For a substance like Trandolapril (B549266) Benzyl (B1604629) Ester, with its multiple chiral centers, these techniques are indispensable for ensuring chemical purity and the correct stereoisomeric form.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical intermediates like Trandolapril Benzyl Ester. A well-developed HPLC method can effectively separate the main compound from any process-related impurities and degradation products. While specific HPLC methods developed exclusively for this compound are not extensively documented in publicly available literature, methods for the parent compound, Trandolapril, provide a strong basis for its analysis.

A typical reverse-phase HPLC (RP-HPLC) method for a related compound involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The detection is commonly carried out using a UV detector. For Trandolapril, detection is often set around 220 nm, a wavelength at which the molecule's chromophores absorb light blogspot.comnih.gov. The method's parameters, such as the mobile phase composition, pH, flow rate, and column temperature, are optimized to achieve a good resolution between the main peak and any impurity peaks, a symmetrical peak shape, and a reasonable analysis time.

Table 1: Illustrative HPLC Method Parameters for Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727):Phosphate (B84403) Buffer (pH 7.8) (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This table presents a general HPLC method for Trandolapril that could be adapted for this compound.

Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, would be essential to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity assessment of this compound.

Chiral Chromatography Applications for Enantiomeric Purity

Trandolapril has multiple chiral centers, making the control of its stereochemistry critical. This compound, as a direct precursor, must also be in the correct enantiomeric form to ensure the therapeutic efficacy of the final drug. Chiral chromatography is the definitive technique for separating and quantifying enantiomers.

The separation of enantiomers can be achieved through two main approaches in HPLC: the indirect method, which involves derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column, and the direct method, which uses a chiral stationary phase (CSP) nih.gov. The direct approach is often preferred due to its simplicity and avoidance of potentially complex derivatization reactions nih.govthieme.de.

For compounds like Trandolapril and its intermediates, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) and cyclodextrin-based columns are commonly employed blogspot.comnih.govasianpubs.org. The choice of the chiral stationary phase and the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) is crucial for achieving enantiomeric separation. In the synthesis of Trandolapril, the separation of diastereomeric intermediates, including benzyl esters, is a critical step that is often accomplished using column chromatography blogspot.com. Analytical chiral HPLC provides the means to verify the enantiomeric purity of the isolated desired isomer.

Spectroscopic Methods in Structural Elucidation and Quantification

Spectroscopic techniques are vital for the structural confirmation and quantification of pharmaceutical compounds. For this compound, methods such as UV-Vis spectrophotometry and mass spectrometry play significant roles.

Applications of UV-Vis Spectrophotometry in Research

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that possess a chromophore (a part of a molecule that absorbs light). This compound contains chromophoric groups that allow for its detection and quantification using this method. Research on Trandolapril has demonstrated the utility of UV-Vis spectrophotometry for its determination in bulk and pharmaceutical formulations pharmaffiliates.comresearchgate.net.

These methods often involve the formation of a colored complex with a chromogenic reagent, which can then be measured at a specific wavelength researchgate.net. For instance, methods have been developed for Trandolapril using reagents like bromothymol blue and bromocresol green, with the resulting complexes exhibiting absorption maxima at 401 nm and 408 nm, respectively researchgate.net. Such methodologies could be adapted for the quantification of this compound in research samples.

Table 2: Example of Spectrophotometric Method Parameters for a Related Compound

| Parameter | Value |

| Reagent | Bromothymol Blue |

| Solvent | Acetone |

| Absorption Maximum (λmax) | 401 nm |

| Linearity Range | 2.0 – 26.0 µg/mL |

This table is based on a method developed for Trandolapril and illustrates the principles that could be applied to this compound.

Mass Spectrometry for Metabolite and Impurity Identification

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of metabolites and impurities. For this compound, LC-MS would be instrumental in identifying any by-products from the synthesis or degradation products that may be present in research samples.

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical substance. For this compound, impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradation products). Regulatory authorities require a thorough understanding of the impurity profile of any substance used in the manufacture of a drug product.

Forced degradation studies are a key component of impurity profiling. These studies involve subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The resulting degradation products are then identified and characterized, typically using LC-MS.

In the case of Trandolapril, forced degradation studies have shown that it degrades under hydrolytic (acidic, basic, and neutral) conditions. Given that this compound contains an ester linkage, it is also expected to be susceptible to hydrolysis, which would cleave the benzyl ester to form the corresponding carboxylic acid. Other potential degradation pathways could involve oxidation. In medicinal products, benzyl alcohol, a potential hydrolysis product, can slowly oxidize to benzaldehyde (B42025) and benzoic acid.

Table 3: Common Impurities and Degradation Products Related to Trandolapril

| Compound Name | Type of Compound |

| Trandolapril Diketopiperazine | Degradation Product |

| Trandolapril Isopropyl Ester Analog | Process-Related Impurity/Degradation Product |

| (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | Process-Related Impurity |

| N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine | Process-Related Impurity |

This table lists known impurities and degradation products of Trandolapril, which can inform the impurity profiling of its benzyl ester intermediate.

A comprehensive impurity profile for this compound would involve the use of a stability-indicating HPLC method capable of separating the intact ester from all its potential impurities and degradation products. The structural elucidation of any unknown peaks would then be carried out using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Identification of Related Substances (e.g., Nitroso Impurities)

The identification and control of impurities are critical aspects of pharmaceutical development. For Trandolapril and its intermediates like the benzyl ester, various analytical techniques are employed to detect and quantify related substances, which can arise from the manufacturing process or degradation.

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are the predominant methods for this purpose. wisdomlib.orgnih.gov These techniques, often coupled with mass spectrometry (MS), provide the specificity and sensitivity required to separate and identify structurally similar compounds. wisdomlib.orgnih.gov For instance, a reverse-phase UPLC-MS (RP-UPLC-MS) method has been developed for the estimation of Trandolapril and its organic impurities, demonstrating good separation and resolution in a short runtime. wisdomlib.org

A significant concern in recent pharmaceutical analysis is the presence of nitrosamine (B1359907) impurities, which are classified as probable human carcinogens. N-nitroso compounds can form from the reaction of secondary amines with nitrites under certain conditions. chemicea.com Trandolapril contains a secondary amine structure, making it susceptible to nitrosation. chemicea.com A specific impurity, this compound Nitroso Impurity, has been identified and synthesized as a reference standard for analytical testing. synzeal.com Its chemical name is Benzyl (2S,3aR,7aS)-1-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)(nitroso)amino)propyl)octahydro-1H-indole-2-carboxylate. synzeal.com The availability of such standards is essential for developing and validating methods to detect and quantify these potentially harmful impurities at trace levels, ensuring they remain within safety limits set by regulatory agencies like the FDA and EMA. veeprho.com

Stability Studies Under Controlled Research Conditions

Stability testing is fundamental to understanding how the quality of a substance varies with time under the influence of environmental factors. For Trandolapril and its precursors, stability-indicating methods are developed through forced degradation studies, also known as stress testing. wisdomlib.orgnih.gov These studies expose the compound to harsh conditions to accelerate degradation, helping to identify potential degradation products and validate the analytical method's ability to separate these from the intact substance. wisdomlib.org

The typical stress conditions applied in research settings include:

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions to assess susceptibility to hydrolysis.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

Thermal Stress: Exposure to high temperatures (dry heat).

Photolytic Stress: Exposure to UV and visible light to test for photosensitivity.

Studies on Trandolapril have shown that the drug is susceptible to degradation under several of these conditions. Significant degradation is often observed in alkaline (basic) conditions compared to acidic or other conditions. nih.govresearchgate.net In one study, exposure to hydrogen peroxide resulted in the formation of six different oxidative products. nih.gov Conversely, the drug demonstrated relative stability when exposed to sunlight and UV light. nih.govresearchgate.net The data from these studies are crucial for determining appropriate storage conditions and shelf-life.

| Stress Condition | Observations | Reference |

|---|---|---|

| Acid Hydrolysis | Slight degradation observed. | nih.govresearchgate.net |

| Alkaline Hydrolysis | Higher degradation compared to other conditions. | nih.govresearchgate.net |

| Oxidative (Hydrogen Peroxide) | Significant degradation with multiple degradation products formed. | nih.govresearchgate.net |

| Thermal (Dry Heat) | Some degradation observed, but relatively stable. | ajrconline.org |

| Photolytic (Sunlight/UV) | Generally stable with minimal degradation. | nih.govresearchgate.net |

Method Validation Strategies for Academic and Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. In academic and research applications, method validation for this compound analysis follows principles outlined by the International Conference on Harmonisation (ICH). researchgate.net The goal is to demonstrate that the method is accurate, precise, specific, and robust.

Key validation parameters include:

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies, with typical recovery rates for Trandolapril methods ranging from 99.0% to 101.0%. wisdomlib.orgresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD), with values less than 2.0% indicating good precision. nih.govresearchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Various analytical techniques have been validated for the analysis of Trandolapril. These include RP-HPLC, UPLC, and High-Performance Thin-Layer Chromatography (HPTLC). wisdomlib.orgnih.govresearchgate.netnih.gov Each validated method provides a reliable tool for the quality control and characterization of the compound in a research environment.

| Method | Parameter | Result | Reference |

|---|---|---|---|

| RP-HPLC | Linearity Range | 1-24 µg/mL | nih.gov |

| LOD | 0.0566 µg/mL | nih.gov | |

| LOQ | 0.1715 µg/mL | nih.gov | |

| HPTLC | Linearity Range | 25-150 ng/spot | nih.govresearchgate.net |

| Precision (% RSD) | Intraday: 1.26%, Interday: 1.4% | nih.govresearchgate.net | |

| LOD | 18 ng/spot | nih.govresearchgate.net | |

| LOQ | 54 ng/spot | nih.govresearchgate.net | |

| RP-UPLC-MS | Accuracy (% Recovery) | 99.5% to 101.0% | wisdomlib.org |

| Precision | Demonstrated good precision as per ICH guidelines. | wisdomlib.org |

Future Directions and Emerging Research Avenues for Trandolapril Benzyl Ester

Development of Advanced Synthetic Strategies for Complex Analogues and Derivatives

The synthesis of trandolapril (B549266) and its analogues often involves the stereoselective preparation of the core octahydro-1H-indole-2-carboxylic acid structure, where the benzyl (B1604629) ester serves as a crucial protecting group. researchgate.netgoogle.com Future research is geared towards developing more efficient and versatile synthetic routes to complex analogues and derivatives of trandolapril benzyl ester.

One promising approach involves the use of novel catalytic systems to achieve higher stereoselectivity and yield. For instance, enzymatic resolution has been employed in the synthesis of the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid intermediate, highlighting the potential for biocatalysis in creating chiral building blocks for trandolapril synthesis. google.com The development of stereoselective processes is a key objective, aiming to eliminate the need for resolving racemic mixtures, which can be inefficient. google.com

Furthermore, the exploration of new synthetic methodologies, such as those that avoid moisture-sensitive intermediates, is an active area of investigation. google.com The direct, stereoselective reaction of key intermediates without the need for extensive purification of isomers represents a significant advancement in the field. google.com These advanced strategies will not only streamline the synthesis of trandolapril but also open doors to a wider range of structurally diverse analogues with potentially enhanced pharmacological properties.

Table 1: Key Intermediates in Trandolapril Synthesis

| Intermediate | Role in Synthesis | Reference |

| Racemic benzyl ester of octahydro indole-2-carboxylic acid | Starting material for reaction with N-[1-(S)-ethoxy carbonyl- 3- phenyl propyl]-L-alanine (ECPPA) to form racemic benzyl trandolapril. | google.com |

| (2S,3aR,7aS) octahydro-1 H-indole-2-carboxylic acid | Key intermediate for the synthesis of trandolapril. | google.com |

| N-[1-(S)-ethoxy carbonyl-3- phenyl propyl]-L-alanine N-carboxyanhydride (NCA) | Reacts selectively with the desired isomer of trans octahydro-1 H-indole-2-carboxylic acid in a stereoselective process. | google.com |

In-Depth Mechanistic Studies on Ester Hydrolysis and Prodrug Activation Pathways

Trandolapril is a prodrug that is converted in the body to its active diacid metabolite, trandolaprilat, through the hydrolysis of its ethyl ester group. nih.gov While the primary focus has been on the final step of prodrug activation, there is growing interest in understanding the mechanistic details of the hydrolysis of the benzyl ester intermediate. This knowledge is crucial for optimizing the synthesis and purification processes and for designing novel prodrugs with tailored activation profiles.

Future research will likely involve detailed kinetic studies of the enzymatic and chemical hydrolysis of this compound. nih.govnih.gov Investigating the specific esterases involved in this process and their substrate specificity will provide valuable insights. nih.gov Understanding the factors that influence the rate of hydrolysis, such as steric and electronic effects of substituents on the benzyl group, can inform the design of more stable or more readily cleavable ester derivatives.

The study of hydrolysis mechanisms, whether through an A-2 mechanism involving a tetrahedral intermediate or other pathways, will be critical. hilarispublisher.com This can be elucidated using a combination of experimental techniques and computational modeling. A deeper understanding of these pathways will not only aid in the development of more efficient manufacturing processes but also contribute to the broader field of prodrug design.

Application of Computational Chemistry and Molecular Modeling in Design and Prediction

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and development. In the context of this compound, these techniques can be applied to predict the properties of novel analogues, understand their interactions with biological targets, and guide synthetic efforts.

Molecular dynamics simulations can be employed to study the conformational dynamics of this compound and its analogues in solution and in complex with enzymes. mdpi.comresearchgate.net This can provide insights into the structural features that govern their reactivity and biological activity. By simulating the binding of these molecules to esterases or other enzymes, researchers can predict their susceptibility to hydrolysis and identify key interactions that can be modulated to control their activation.

Furthermore, computational approaches can be used to design novel derivatives of this compound with improved properties. By systematically modifying the structure and calculating properties such as binding affinity, metabolic stability, and ADME (absorption, distribution, metabolism, and excretion) profiles, it is possible to prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Innovation in Analytical Platforms for High-Throughput Characterization of Esters

The development of novel analogues and derivatives of this compound necessitates the availability of rapid and efficient analytical methods for their characterization. High-throughput screening (HTS) platforms are becoming increasingly important in drug discovery for quickly evaluating large libraries of compounds. nih.govmdpi.comnih.gov

Future research will focus on developing innovative analytical techniques that can be integrated into HTS workflows for the characterization of this compound and its derivatives. This includes the development of sensitive and selective assays for measuring properties such as purity, stability, and enzymatic hydrolysis rates. The use of advanced analytical instrumentation, such as high-resolution mass spectrometry and automated liquid handling systems, will be crucial in this endeavor.

The goal is to create platforms that can rapidly provide a comprehensive profile of each compound, enabling researchers to make informed decisions about which candidates to advance in the drug discovery pipeline. This will significantly accelerate the pace of research and development in this area.

Exploration of this compound as a Scaffold for Novel Chemical Entities

Beyond its role as an intermediate in trandolapril synthesis, the core structure of this compound holds potential as a scaffold for the development of novel chemical entities with diverse biological activities. mdpi.comdrugdiscoverynews.comsciencedaily.combeilstein-journals.org The unique three-dimensional shape and functional group handles of this molecule make it an attractive starting point for the design of new therapeutic agents.

Medicinal chemists can utilize the this compound scaffold as a building block to synthesize libraries of new compounds. mdpi.com By introducing different substituents at various positions on the molecule, it is possible to explore a wide range of chemical space and identify compounds with novel pharmacological profiles. This approach has the potential to lead to the discovery of drugs for a variety of diseases, not just those related to the renin-angiotensin system.

The versatility of the this compound scaffold, combined with the power of modern synthetic and computational techniques, opens up exciting new possibilities for drug discovery. As our understanding of the chemistry and biology of this molecule continues to grow, so too will its potential to serve as a foundation for the next generation of therapeutic agents.

Table of Compounds

常见问题

Basic Research Questions

Q. What are the established analytical methods for quantifying Trandolapril Benzyl Ester in preclinical studies?

- Methodology : Use reversed-phase HPLC with a C18 column (e.g., X-terra RP18 3.5 µm) and a mobile phase combining acetonitrile and phosphate buffer (pH 7.0). Retention times for Trandolapril analogs typically range around 14.5 minutes under isocratic conditions . Validate the method using USP reference standards for Trandolapril and related impurities (e.g., Related Compound C and D) to ensure specificity and linearity. Include system suitability tests (e.g., resolution ≥2.0 between peaks) as per pharmacopeial guidelines .

Q. How should researchers document the synthesis and purification steps of this compound to ensure reproducibility?

- Methodology : Follow ICH Q11 guidelines for drug substance development. Report reaction conditions (temperature, catalysts, solvents), purification techniques (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, IR spectroscopy). For novel compounds, provide full spectral data and elemental analysis; for known compounds, cite prior literature but include proof of identity (e.g., comparative HPLC retention times) and purity (≥95% by area normalization) . Store synthetic intermediates in light-resistant, airtight containers at controlled room temperature .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different animal models?

- Methodology :

- Experimental Design : Use crossover studies with standardized dosing (e.g., mg/kg adjusted for metabolic rate) and control for variables like diet, sex, and genetic background. Include sham-treated groups to assess baseline variability.

- Data Analysis : Apply mixed-effects models to account for inter-subject variability. Validate assays using incurred sample reanalysis (ISR) to detect methodological inconsistencies. Cross-reference findings with ACE inhibitor studies (e.g., enalapril’s dose-dependent mortality reduction in heart failure models) to identify species-specific metabolic pathways .

Q. What strategies are recommended for identifying and quantifying degradation products of this compound under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) over 1–4 weeks. Analyze samples using LC-MS/MS with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to separate degradation products.

- Impurity Profiling : Compare degradation peaks to known related substances (e.g., Trandolapril Related Compound E). Use high-resolution mass spectrometry for structural elucidation. Quantify impurities against validated calibration curves, ensuring compliance with ICH Q3B thresholds (e.g., ≤0.15% for unidentified impurities) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in hypertension models?

- Methodology :

- Transcriptomics : Perform RNA-seq on vascular smooth muscle cells treated with this compound to identify ACE/renin-angiotensin system (RAS) pathway modulation. Validate targets via qPCR (e.g., angiotensin II receptor expression).

- Proteomics : Use SILAC labeling and LC-MS to quantify RAS-related proteins (e.g., angiotensinogen). Cross-validate with clinical data from ACE inhibitor trials (e.g., reduced cardiovascular mortality in patients with LV dysfunction) to prioritize pathways .

Methodological Rigor in Publishing

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodology : Use non-linear regression (e.g., log-logistic models) for EC50 calculations. For skewed data, apply Box-Cox transformations. Report confidence intervals (95%) and adjust for multiple comparisons (e.g., Bonferroni correction). Reference studies like the SOLVD trial, which demonstrated a 16% mortality risk reduction with enalapril using Cox proportional hazards models .

Q. How should researchers address conflicting results in this compound’s bioavailability across formulations?

- Methodology : Conduct bioequivalence studies (n ≥ 12 per group) using a randomized, double-blind design. Compare AUC and Cmax via ANOVA with Tukey’s post-hoc test. Include dissolution testing (USP apparatus II) to correlate in vitro release profiles with in vivo data. For discordant results, investigate excipient interactions (e.g., magnesium stearate effects on solubility) using DSC and XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。